
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of a chloromethyl group, a thiophene ring, and an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with chloromethyl isocyanate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, amines, or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
科学的研究の応用
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for more complex biologically active molecules.
作用機序
The mechanism by which 5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
5-(Bromomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.
5-(Chloromethyl)-3-(furan-2-yl)-1,3-oxazolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the thiophene ring, in particular, provides distinct electronic properties that can be leveraged in materials science and medicinal chemistry.
特性
IUPAC Name |
5-(chloromethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-4-6-5-10(8(11)12-6)7-2-1-3-13-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUADADBHGNEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2776242.png)
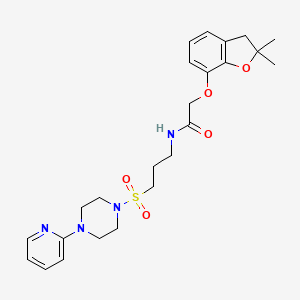
![N-(2-fluorophenyl)-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2776244.png)
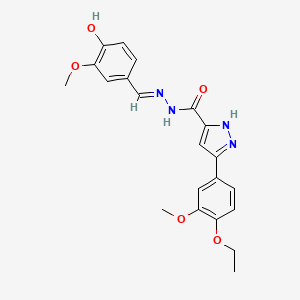
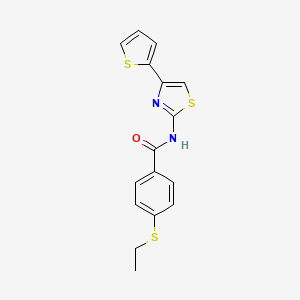
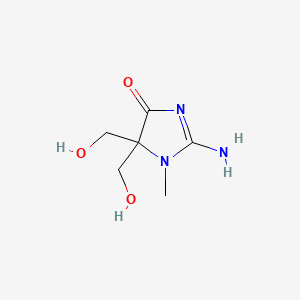
![N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2776255.png)
![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2776258.png)
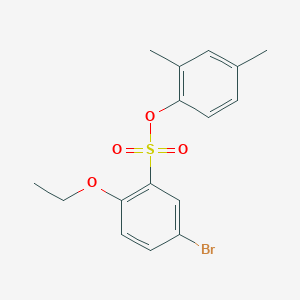
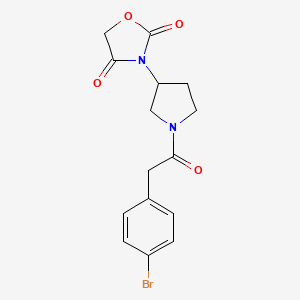

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
